Diglyme nickel dibromide

Hydroalkylation Regioselectivity Cross-coupling

Researchers substituting NiBr2·diglyme with NiBr2(DME) or Ni(acac)2 often face significant yield and selectivity losses. This air-stable, high-purity pre-catalyst (>98%) ensures consistent stoichiometry and reliable catalytic performance. • >20:1 regioisomeric ratio in hydroalkylation reactions - outperforms NiBr2(DME) and Ni(acac)2 • Ligand-free C-H alkylation capability reduces bill of materials and simplifies scale-up • Enables Miyaura borylation of sterically hindered tertiary alkyl halides, a documented first for this substrate class

Molecular Formula C6H14Br2NiO3
Molecular Weight 352.67 g/mol
CAS No. 312696-09-6
Cat. No. B1600133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiglyme nickel dibromide
CAS312696-09-6
Molecular FormulaC6H14Br2NiO3
Molecular Weight352.67 g/mol
Structural Identifiers
SMILESCOCCOCCOC.[Ni](Br)Br
InChIInChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2
InChIKeyRRSIMIHTHWYRRA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diglyme Nickel Dibromide: Catalyst Procurement Overview


Diglyme nickel dibromide, chemically designated as [1-methoxy-2-(2-methoxyethoxy)ethane]nickel(II) dibromide or NiBr2·diglyme, is a well-defined nickel(II) coordination complex used as a versatile pre-catalyst in organic synthesis . Its commercial availability as a discrete, air-stable solid with >98.0% purity simplifies handling and ensures consistent stoichiometry in catalytic reactions [1]. This compound serves as a precursor to active nickel(0) or nickel(I) species in situ, enabling a wide range of cross-coupling and C-H functionalization reactions [2].

NiBr2·diglyme vs. Other Nickel Precatalysts


Substituting NiBr2·diglyme with other common nickel(II) precatalysts such as NiBr2(DME), Ni(acac)2, or NiCl2(PPh3)2 is not equivalent and frequently leads to substantial losses in yield and selectivity [1]. The diglyme ligand's specific coordination environment modulates the precatalyst's solubility, reduction potential, and the stability of the resulting active catalytic species. This translates directly into quantifiable differences in reaction performance, as demonstrated in head-to-head comparative studies [2]. Generic substitution can compromise reaction efficiency and the feasibility of challenging transformations, particularly those involving unactivated alkyl halides or requiring high regioselectivity [3].

NiBr2·diglyme: Quantitative Performance Evidence


Yield and Regioselectivity in Hydroalkylation

In a nickel-catalyzed proximal-selective hydroalkylation of unactivated alkenes, NiBr2·diglyme provided a 90% yield with a >20:1 regioisomeric ratio (r.r.). Under identical conditions, substituting with NiBr2(DME) resulted in a lower 85% yield and a reduced 18:1 r.r. Substitution with Ni(acac)2 further decreased performance to a 79% yield and 14:1 r.r. [1]

Hydroalkylation Regioselectivity Cross-coupling

Best Catalyst for Arylboronic Acid Carbonylation

In a study evaluating nickel sources for the carbonylation of arylboronic acids using DMF as a CO source, NiBr2·diglyme was identified as the 'best pre-catalyst among the investigated transitional metal salts', facilitating excellent yields via C-H and C-N bond cleavage [1].

Carbonylation Diaryl Ketone Synthesis C-H Activation

Regioselectivity vs. NiCl2(PPh3)2 in Hydroalkylation

A direct comparison of NiBr2·diglyme and NiCl2(PPh3)2 in a hydroalkylation reaction revealed a stark difference in regiocontrol. NiBr2·diglyme maintained a high regioisomeric ratio (>20:1) and yield (90%), while NiCl2(PPh3)2 led to a significant drop in both yield (48%) and, crucially, a near-complete loss of selectivity (1.1:1 r.r.) [1].

Hydroalkylation Regioselectivity Pre-catalyst Comparison

Ligand-Free C-H Alkylation of Heteroarenes

NiBr2·diglyme has been shown to catalyze direct C-H alkylations of heteroarenes with unactivated alkyl halides in the absence of any additional nitrogen or phosphorus ligands [1]. This 'ligand-free' protocol simplifies reaction setup, reduces costs, and avoids potential complications from ligand degradation or metal leaching, a feature not commonly observed with other nickel precatalysts under similar conditions.

C-H Activation Alkylation Heteroarenes Ligand-Free Catalysis

Borylation of Unactivated Tertiary Alkyl Halides

A catalyst formed in situ from commercially available NiBr2·diglyme and a pybox ligand achieved the first examples of coupling unactivated tertiary alkyl electrophiles to generate carbon-boron bonds [1]. This transformation is particularly challenging due to the steric hindrance and the propensity of tertiary alkyl halides to undergo elimination. The method is regiospecific and proceeds under mild conditions, even at −10 °C [2].

C-B Bond Formation Miyaura Borylation Tertiary Alkyl Halides

NiBr2·diglyme Application Scenarios


Regioisomerically Pure Alkylation

For reactions where regioisomeric purity is paramount, such as the synthesis of complex pharmaceutical intermediates, NiBr2·diglyme is the superior choice. Its documented >20:1 r.r. in hydroalkylation reactions ensures a clean reaction profile and minimizes costly purification steps, outperforming analogs like NiBr2(DME) and Ni(acac)2 [1].

Cost-Effective C-H Alkylation Process

When designing a cost-effective and operationally simple process for C-H alkylation, NiBr2·diglyme's demonstrated ability to function without added ligands is a critical differentiator [1]. This reduces the bill of materials, simplifies reaction setup, and avoids issues related to ligand stability, making it an attractive catalyst for scale-up.

Alkylboronates from Tertiary Alkyl Halides

For projects requiring the synthesis of alkylboronates from sterically hindered, tertiary alkyl halides, NiBr2·diglyme is a key enabling technology. It is the documented catalyst for the first successful Miyaura borylations of these challenging substrates, providing access to novel building blocks for medicinal and materials chemistry [1].

Diaryl Ketone Synthesis via Carbonylation

In the synthesis of diaryl ketones through nickel-catalyzed carbonylation of arylboronic acids, NiBr2·diglyme is not merely a catalyst but the 'best' one reported in a direct comparative screen. Its selection is validated by its ability to deliver excellent yields in this specific transformation [1].

Technical Documentation Hub

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